1-(4-Fluorophenyl)ethanamine

Catalog No.
S750670
CAS No.
403-40-7
M.F
C8H10FN
M. Wt
139.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Fluorophenyl)ethanamine

CAS Number

403-40-7

Product Name

1-(4-Fluorophenyl)ethanamine

IUPAC Name

1-(4-fluorophenyl)ethanamine

Molecular Formula

C8H10FN

Molecular Weight

139.17 g/mol

InChI

InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3

InChI Key

QGCLEUGNYRXBMZ-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)F)N

Canonical SMILES

CC(C1=CC=C(C=C1)F)N

Medicinal Chemistry

  • Synthesis of bioactive molecules

    1-(4-Fluorophenyl)ethanamine can serve as a building block in the synthesis of various bioactive molecules, including potential drugs. Its presence can influence the properties of the final compound, such as its binding affinity to specific targets. For instance, a study describes its use in the synthesis of novel histamine H₃ receptor antagonists with potential anti-inflammatory properties [].

  • Probe molecule for studying biological processes

    Due to its specific chemical structure, 1-(4-Fluorophenyl)ethanamine can be used as a probe molecule to study various biological processes. By attaching a detectable group (e.g., a fluorescent tag) to the molecule, researchers can track its interactions with specific enzymes or receptors in living cells, providing insights into cellular function [].

Material Science

  • Development of functional materials: The unique properties of 1-(4-Fluorophenyl)ethanamine, such as its ability to form specific interactions with other molecules, can be exploited in the development of functional materials. For example, it has been explored for the synthesis of ionic liquids, which are salts with unique properties like high thermal stability and good solvent properties [].

1-(4-Fluorophenyl)ethanamine, also known as 4-Fluorophenethylamine, is an organic compound with the molecular formula C₈H₁₀FN. It features a fluorine atom attached to a phenyl ring, which is further connected to an ethylamine group. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties.

The mechanism of action of 1-(4-Fluorophenyl)ethanamine is not well understood due to limited research. However, its structural similarity to amphetamine suggests a potential effect on the central nervous system through interactions with neurotransmitters like dopamine and serotonin [].

, primarily due to the reactivity of the amine group. Key reactions include:

  • Nucleophilic Substitution: The amine can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Formation of Coordination Complexes: This compound can form coordination complexes with transition metals, such as palladium(II), through ligand interactions. For instance, it can react with palladium(II) acetate to form diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II) .
  • Reduction Reactions: The compound can undergo reduction to yield secondary amines or other derivatives.

The biological activity of 1-(4-Fluorophenyl)ethanamine has garnered interest in medicinal chemistry. It exhibits:

  • Potential Psychostimulant Properties: Similar compounds have been studied for their effects on neurotransmitter systems, particularly dopamine and norepinephrine.
  • Toxicity Considerations: It is classified as harmful if swallowed and can cause severe skin burns and eye damage . Such properties necessitate careful handling in laboratory settings.

Several methods are available for synthesizing 1-(4-Fluorophenyl)ethanamine:

  • Reductive Amination: This method involves the reaction of 4-fluorobenzaldehyde with ethylamine in the presence of reducing agents.
  • Nucleophilic Substitution: The compound can be synthesized by reacting 4-fluorobenzyl chloride with ammonia or primary amines under basic conditions.
  • Chiral Synthesis: Enantiomerically pure forms can be obtained through asymmetric synthesis techniques involving chiral catalysts .

1-(4-Fluorophenyl)ethanamine has several applications:

  • Organic Synthesis: It serves as a building block in the synthesis of various pharmaceuticals and agrochemicals.
  • Ligand in Coordination Chemistry: Its ability to form complexes with metals makes it useful in catalysis and materials science.
  • Research in Neuropharmacology: Investigated for its potential roles in modulating neurotransmitter systems.

Interaction studies involving 1-(4-Fluorophenyl)ethanamine focus on its binding affinities and effects on biological targets:

  • Receptor Binding Studies: Research indicates that similar compounds may interact with serotonin and dopamine receptors, suggesting potential psychotropic effects.
  • Enzyme Inhibition: Studies may explore its role as an inhibitor or modulator of specific enzymes involved in neurotransmitter metabolism.

Similar Compounds: Comparison

Several compounds share structural similarities with 1-(4-Fluorophenyl)ethanamine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
1-(3-Fluorophenyl)ethanamineSimilar phenethylamine structureDifferent fluorine position affects activity
2-(4-Fluorophenyl)ethanamineFluorine on the second carbon of phenylMay exhibit different biological activity
PhenethylamineLacks fluorine substitutionMore broadly studied for stimulant properties
1-(4-Chlorophenyl)ethanamineChlorine instead of fluorineDifferent electronic properties and reactivity

The presence of the fluorine atom in 1-(4-Fluorophenyl)ethanamine enhances its lipophilicity and potentially alters its pharmacokinetic properties compared to these similar compounds.

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (97.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

403-40-7

Dates

Modify: 2023-08-15

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